(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid
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Overview
Description
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid is an organic compound characterized by the presence of a sulfonic acid group attached to a phenyl ring, which is further connected to another phenyl ring through a propenoic acid moiety. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzene sulfonic acid and 4-bromobenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Suzuki coupling reaction. This reaction is carried out by reacting 4-bromobenzene sulfonic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst and a base such as potassium carbonate.
Aldol Condensation: The intermediate is then subjected to an aldol condensation reaction with acetic anhydride and a base like sodium hydroxide to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions and optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The sulfonic acid group can participate in substitution reactions with nucleophiles, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Sulfonate esters or amides.
Scientific Research Applications
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential as an anti-inflammatory agent and its role in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and surfactants due to its sulfonic acid group, which imparts water solubility and reactivity.
Mechanism of Action
The mechanism of action of (E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form hydrogen bonds and ionic interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s conjugated double bond system allows it to participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(E)-3-[4-(4-carboxyphenyl)phenyl]prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
(E)-3-[4-(4-hydroxyphenyl)phenyl]prop-2-enoic acid: Contains a hydroxyl group, leading to different reactivity and applications.
(E)-3-[4-(4-methylphenyl)phenyl]prop-2-enoic acid: Features a methyl group, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid is unique due to its sulfonic acid group, which enhances its water solubility and reactivity compared to similar compounds with different functional groups. This makes it particularly valuable in applications requiring high solubility and specific reactivity, such as in the formulation of dyes and pharmaceuticals.
Properties
IUPAC Name |
(E)-3-[4-(4-sulfophenyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5S/c16-15(17)10-3-11-1-4-12(5-2-11)13-6-8-14(9-7-13)21(18,19)20/h1-10H,(H,16,17)(H,18,19,20)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONDUUYEVFSSON-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C2=CC=C(C=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)C2=CC=C(C=C2)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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